IL-12 Inhibitory Potency of 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione versus Succinimide Analogue XXVIII
In the LPS-activated human monocyte IL-12 inhibition assay, the target compound (designated as compound 3 in the patent) demonstrated an IC50 value of 130 ng/mL, while the comparator succinimide analogue XXVIII (Comparison Example 1) showed minimal IL-12 inhibition exceeding an IC50 of 50,000 ng/mL [1]. This represents an at least 385-fold greater potency for the quinazolinone-substituted compound. In the same assay, thalidomide exhibited an IC50 of 70 ng/mL, indicating that the target compound approaches but does not fully match thalidomide's potency on this parameter [1].
| Evidence Dimension | IL-12 production inhibition in LPS-stimulated human monocytes |
|---|---|
| Target Compound Data | IC50 = 130 ng/mL |
| Comparator Or Baseline | Compound XXVIII (succinimide thalidomide analogue): IC50 > 50,000 ng/mL; Thalidomide: IC50 = 70 ng/mL |
| Quantified Difference | ≥385-fold more potent than XXVIII; approximately 1.9-fold less potent than thalidomide |
| Conditions | Human CD14+ peripheral blood monocytes stimulated with 10 μg/mL E. coli LPS; 24-hour incubation; IL-12 measured by sandwich ELISA (detection limit 15 pg/mL); compounds dissolved in DMSO |
Why This Matters
This demonstrates that the 3-quinazolinone substitution on the pyrrolidine-2,5-dione scaffold is a critical determinant of IL-12 inhibitory activity, making a generic succinimide analogue functionally non-equivalent for any study requiring IL-12 pathway modulation.
- [1] US Patent Application US20080293749A1. IC50/EC200 data table showing compound 3 (IC50 130 ng/mL) vs. compound XXVIII (IC50 >50,000 ng/mL) and thalidomide (IC50 70 ng/mL). Lines 423-427. Available at: https://patents.google.com/patent/US20080293749A1 View Source
